REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.S(=O)(=O)(O)O.[Cl:11][C:12]1[N:20]=[CH:19][C:18]([S:21](=[O:32])(=[O:31])[NH:22][C:23]2[CH:28]=[C:27]([F:29])[CH:26]=[C:25]([F:30])[CH:24]=2)=[CH:17][C:13]=1[C:14]([NH2:16])=O>>[Cl:11][C:12]1[N:20]=[CH:19][C:18]([S:21]([NH:22][C:23]2[CH:24]=[C:25]([F:30])[CH:26]=[C:27]([F:29])[CH:28]=2)(=[O:32])=[O:31])=[CH:17][C:13]=1[C:14]#[N:16]
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
2-chloro-5-(N-(3,5-difluorophenyl)sulfamoyl)nicotinamide
|
Quantity
|
0.315 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)N)C=C(C=N1)S(NC1=CC(=CC(=C1)F)F)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 2 hours at 90° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added drop by drop to ice
|
Type
|
FILTRATION
|
Details
|
The brown solid is filtered
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=N1)S(=O)(=O)NC1=CC(=CC(=C1)F)F)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.217 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |